An In-depth Technical Guide on the Physicochemical Properties of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
An In-depth Technical Guide on the Physicochemical Properties of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds, and the incorporation of an acetonitrile group at the 2-position, along with N-methylation, confers specific physicochemical and biological properties. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development, particularly in the context of cancer research.
Physicochemical Properties
Quantitative data on the physicochemical properties of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile are limited in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | PubChem |
| Molecular Weight | 171.20 g/mol | PubChem |
| Calculated logP | 1.1 - 1.3476 | PubChem, Chemdiv[1] |
| Melting Point | No experimental data available for the N-methylated compound. The parent compound, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, has a reported melting point of 200-205 °C (decomposition). | |
| Boiling Point | No experimental data available. | |
| pKa | No experimental data available. The pKa of the parent benzimidazole in acetonitrile is approximately 13.52. N-methylation will influence this value. | |
| Solubility | No quantitative experimental data available. Benzimidazole and its derivatives generally exhibit limited solubility in water and are more soluble in organic solvents. |
Synthesis and Characterization
A detailed, step-by-step experimental protocol for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is not explicitly detailed in a single source. However, based on general methods for the synthesis of N-substituted benzimidazole derivatives, two primary synthetic routes are plausible.
Experimental Protocols
Method 1: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This is a common and straightforward method for the synthesis of N-methylated benzimidazoles.
-
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
-
A mixture of o-phenylenediamine and a suitable cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetic acid itself) is heated, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. Polyphosphoric acid (PPA) or refluxing in a high-boiling solvent are commonly employed.
-
The reaction mixture is then cooled and neutralized to precipitate the product, which can be purified by recrystallization.
-
-
Step 2: N-methylation.
-
2-(1H-benzo[d]imidazol-2-yl)acetonitrile is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the benzimidazole nitrogen.
-
A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent and purification by column chromatography or recrystallization.
-
Method 2: Cyclocondensation of N-methyl-o-phenylenediamine
This method involves the formation of the benzimidazole ring from an N-substituted precursor.
-
Step 1: Synthesis of N-methyl-o-phenylenediamine.
-
This starting material can be prepared through various methods, including the reduction of N-methyl-2-nitroaniline or the mono-methylation of o-phenylenediamine.
-
-
Step 2: Cyclocondensation.
-
N-methyl-o-phenylenediamine is reacted with a cyanoacetic acid derivative under similar conditions as described in Method 1, Step 1.
-
The workup and purification procedures are analogous to those described above.
-
Characterization Data
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring (typically in the range of 7.2-7.8 ppm), a singlet for the N-methyl group (around 3.7-4.0 ppm), and a singlet for the methylene protons of the acetonitrile group.
-
¹³C NMR: Resonances for the aromatic carbons, the N-methyl carbon, the methylene carbon, the nitrile carbon, and the C2 carbon of the benzimidazole ring.
-
FTIR: Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2250 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring, and C-H stretching and bending vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.08 g/mol for the exact mass).
Biological Activity and Signaling Pathways
The primary area of investigation for benzimidazole-acetonitrile derivatives is in oncology, specifically as inhibitors of tubulin polymerization.
Mechanism of Action: Tubulin Polymerization Inhibition
Numerous studies on compounds structurally related to 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile have demonstrated their ability to inhibit the polymerization of tubulin, a critical protein involved in the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.
The proposed mechanism of action involves the binding of these benzimidazole derivatives to the colchicine-binding site on β-tubulin. This binding disrupts the assembly of α- and β-tubulin heterodimers into microtubules, leading to the depolymerization of existing microtubules. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.
Anticancer Potential
While specific IC₅₀ values for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile are not available in the reviewed literature, studies on analogous N-substituted benzimidazole acrylonitriles have shown potent and selective antiproliferative activity against a range of human cancer cell lines, with IC₅₀ values in the submicromolar range.[2] This suggests that the target compound is a promising candidate for further investigation as an anticancer agent.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and evaluation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile as a potential anticancer agent.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile represents a molecule of significant interest for drug discovery, particularly in the field of oncology. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, its structural similarity to known tubulin polymerization inhibitors strongly suggests a similar mechanism of action and potential as an anticancer agent. Further research is warranted to fully elucidate its properties, optimize its synthesis, and evaluate its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promise of this and related benzimidazole derivatives.
